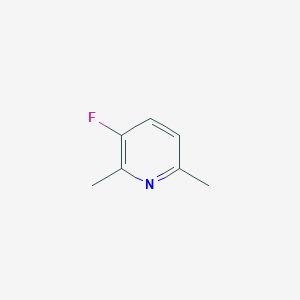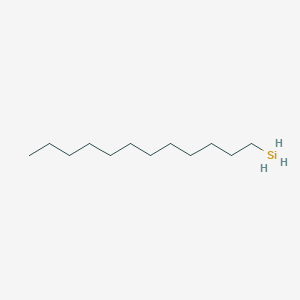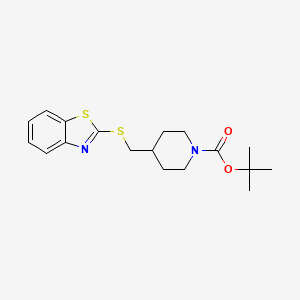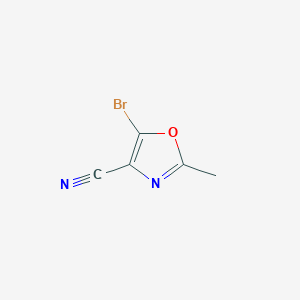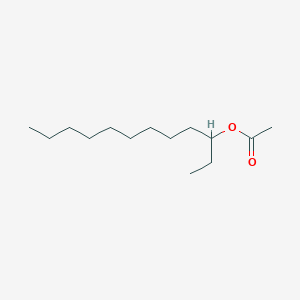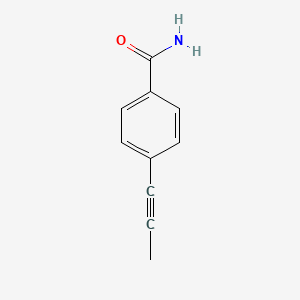
4-(Prop-1-yn-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Prop-1-yn-1-yl)benzamide is an organic compound featuring a benzamide core with a propynyl substituent at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-yn-1-yl)benzamide typically involves the reaction of 4-bromobenzamide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(Prop-1-yn-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated derivatives like 4-(propyl)benzamide.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
科学的研究の応用
4-(Prop-1-yn-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 4-(Prop-1-yn-1-yl)benzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The propynyl group may also facilitate interactions with biological macromolecules, enhancing the compound’s efficacy. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide: Known for its antidepressant-like effects and involvement in the serotonergic system.
N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide:
Uniqueness
4-(Prop-1-yn-1-yl)benzamide stands out due to its specific structural features and the versatility of its propynyl group. This allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.
特性
CAS番号 |
474661-31-9 |
|---|---|
分子式 |
C10H9NO |
分子量 |
159.18 g/mol |
IUPAC名 |
4-prop-1-ynylbenzamide |
InChI |
InChI=1S/C10H9NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,1H3,(H2,11,12) |
InChIキー |
UNIQWZSUTRFPBE-UHFFFAOYSA-N |
正規SMILES |
CC#CC1=CC=C(C=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



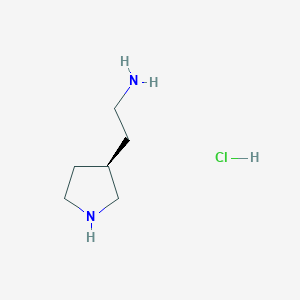
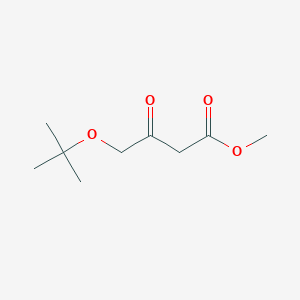
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
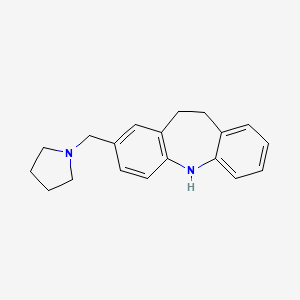


![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
